molecular formula C14H12FNO2 B13804171 2-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide CAS No. 564446-18-0

2-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide

Cat. No.: B13804171
CAS No.: 564446-18-0
M. Wt: 245.25 g/mol
InChI Key: BDBQVSKABQTQKD-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide is an organic compound with the molecular formula C14H12FNO2 and a molecular weight of 245.256 g/mol This compound is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-hydroxy-4-methylaniline in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-fluoro-N-(2-oxo-4-methylphenyl)benzamide.

    Reduction: Formation of 2-fluoro-N-(2-hydroxy-4-methylphenyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide is unique due to the specific positioning of the fluorine, hydroxyl, and methyl groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

564446-18-0

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

2-fluoro-N-(2-hydroxy-4-methylphenyl)benzamide

InChI

InChI=1S/C14H12FNO2/c1-9-6-7-12(13(17)8-9)16-14(18)10-4-2-3-5-11(10)15/h2-8,17H,1H3,(H,16,18)

InChI Key

BDBQVSKABQTQKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)O

Origin of Product

United States

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